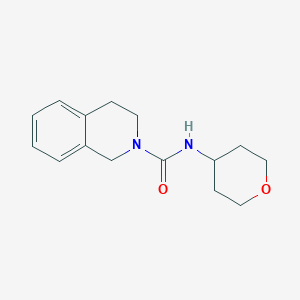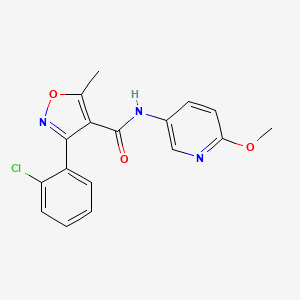
(3-(isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound often of interest in pharmaceutical research due to its potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available compounds such as 1H-pyrazol-4-ylmethanone and isobutylsulfonyl azetidine.
Step-by-step Synthesis:
A nucleophilic substitution reaction involving 1H-pyrazol-4-ylmethanone and (3-chloro-azetidin-1-yl)sulfonyl chloride is used.
The reaction usually requires a base, such as sodium hydride, to deprotonate the pyrazol group, increasing its nucleophilicity.
Solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.
Purification: The crude product is purified through techniques such as column chromatography.
Industrial Production Methods:
Scaling up the synthesis for industrial purposes involves optimizing reaction conditions to ensure maximum yield and purity. This might include:
Reactor Design: Using continuous flow reactors to enhance the reaction rates and control exothermic reactions.
Automated Processes: Employing automated synthesizers to monitor and control reaction parameters precisely.
Green Chemistry Approaches: Incorporating eco-friendly solvents and reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidinyl ring, potentially opening it up or altering its functional groups.
Substitution: Both the pyrazol and azetidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium-catalyzed hydrogenation.
Substitution: Bases like sodium hydride or reagents such as alkyl halides.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Varied azetidinyl derivatives depending on the reaction conditions.
Substitution Products: Pyrazol derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Potential candidate for developing new therapeutic agents, particularly in oncology or neurology.
Industry: May serve as an intermediate in the production of agrochemicals or other bioactive compounds.
Mécanisme D'action
The compound's mechanism of action is predominantly based on its interaction with specific molecular targets:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
Receptor Modulation: Interacting with receptors to either mimic or inhibit natural ligands, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
(3-(Isopropylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with a different alkyl group on the sulfonyl moiety.
(3-(Methylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Features a smaller methyl group, influencing its reactivity and interaction with molecular targets.
Conclusion
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone showcases diverse chemical properties and applications, making it a compound of interest across various scientific fields
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)16-10-20(11-16)18(22)17-9-19-21(14(17)3)15-7-5-4-6-8-15/h4-9,13,16H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDTTCRHHVPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)
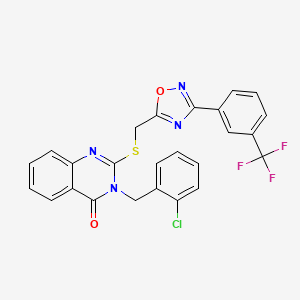
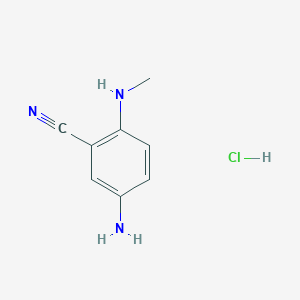
![2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2917413.png)
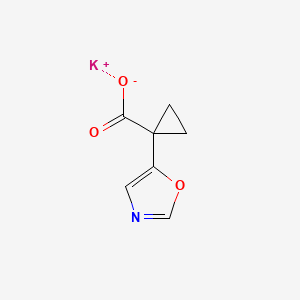

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2917422.png)
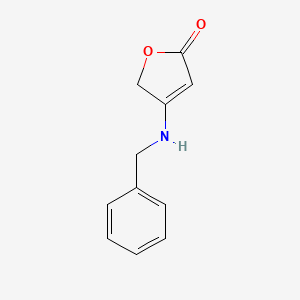
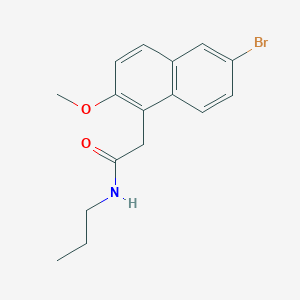
![(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2917429.png)
